Quantitative Comparison of Intramolecular Cyclization Rates of Catecholamine o-Quinones
The rate of intramolecular cyclization to the corresponding leucoaminochrome is a defining kinetic parameter. Dopamine quinone exhibits a significantly slower cyclization rate (kDA = 0.13 ± 0.05 s⁻¹) compared to norepinephrine quinone (kNE = 0.98 ± 0.52 s⁻¹) and epinephrine quinone (kEP = 87 ± 10 s⁻¹) under identical conditions (phosphate buffer, pH 7.43) [1]. This order (epinephrine > norepinephrine > dopamine) is also supported by earlier spectroscopic studies using periodate oxidation [2].
| Evidence Dimension | Apparent first-order rate constant for intramolecular cyclization (k) |
|---|---|
| Target Compound Data | kDA = 0.13 ± 0.05 s⁻¹ |
| Comparator Or Baseline | Norepinephrine quinone: kNE = 0.98 ± 0.52 s⁻¹; Epinephrine quinone: kEP = 87 ± 10 s⁻¹ |
| Quantified Difference | Dopamine quinone cyclizes 7.5× slower than norepinephrine quinone and 669× slower than epinephrine quinone. |
| Conditions | Phosphate buffer, pH 7.43 |
Why This Matters
The slower cyclization rate of dopamine quinone allows for a wider temporal window for detection and for competing intermolecular reactions (e.g., protein adduction), which is critical for designing experiments that target this intermediate specifically.
- [1] Hu M, Fritsch I. Redox Cycling Behavior of Catecholamines and Their Mixtures at Different Diffusion Distances: Steps Toward Quantitative Speciation. Meet. Abstr. 2015;MA2015-01:2142. View Source
- [2] Graham DG. Oxidative pathways for catecholamines in the genesis of neuromelanin and cytotoxic quinones. Mol Pharmacol. 1978;14(4):633-43. View Source
